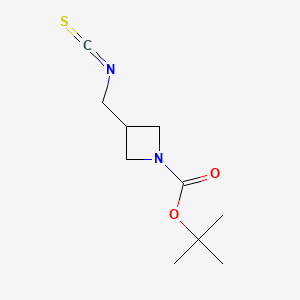

Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate

Description

Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an isothiocyanatomethyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the isothiocyanate (–N=C=S) moiety confers reactivity, enabling conjugation with amines or thiols to form thioureas or thiosemicarbazides . This compound is structurally significant in medicinal chemistry due to the azetidine ring’s rigidity, which improves binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-8(6-12)4-11-7-15/h8H,4-6H2,1-3H3 |

InChI Key |

DQDZHGXHPXHEOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the following steps:

Starting Material: Azetidine-1-carboxylate is used as the starting material.

Reaction with Isothiocyanate: The azetidine-1-carboxylate is reacted with an isothiocyanate under controlled conditions to introduce the isothiocyanatomethyl group.

Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanatomethyl group can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of new azetidine derivatives with different functional groups.

Oxidation: Oxidized products with altered functional groups.

Reduction: Reduced forms of the original compound.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Employed in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and applications of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate and its analogs:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Azetidine ring formation : Starting from tert-butyl 3-oxoazetidine-1-carboxylate, the oxo group is modified via nucleophilic substitution or reductive amination to introduce the methylisothiocyanate moiety .

Isothiocyanate introduction : Reacting a primary amine intermediate with thiophosgene or carbon disulfide under alkaline conditions .

Critical conditions :

Q. How is tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate characterized structurally, and what analytical methods are prioritized?

Key methods :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the azetidine ring, tert-butyl group, and isothiocyanate (-NCS) signals. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 271.15 [M+H]⁺) .

- FT-IR detects the isothiocyanate stretching band at ~2050 cm⁻¹ .

Q. What are the common chemical reactions involving the isothiocyanate group in this compound, and how do they influence downstream applications?

The isothiocyanate group (-NCS) participates in:

- Thiourea formation : Reacts with amines (e.g., primary amines in drug candidates) to form thiourea linkages, critical for bioactive molecule conjugation .

- Cycloaddition : Engages in [4+1] cycloadditions with strained alkenes for bioconjugation .

Methodological note : Reactions require strict anhydrous conditions to prevent hydrolysis to amines, which can alter reactivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the coupling step between azetidine and isothiocyanate precursors?

Strategies :

- Protecting group tuning : Use tert-butyloxycarbonyl (Boc) to shield the azetidine nitrogen during coupling, reducing steric hindrance .

- Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer, improving reaction reproducibility .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura-type couplings with brominated intermediates .

Q. What conflicting data exist regarding the biological activity of azetidine-isothiocyanate derivatives, and how can these discrepancies be resolved?

Contradictions :

- Some studies report anti-cancer activity (IC₅₀ ~10 µM) via apoptosis induction, while others show no significant cytotoxicity .

Resolution strategies : - Assay standardization : Use identical cell lines (e.g., HeLa) and incubation times across studies.

- Metabolic stability testing : Evaluate compound degradation in culture media via LC-MS to confirm bioactivity correlates with intact structure .

Q. How does the stereochemistry of the azetidine ring impact the compound’s reactivity in medicinal chemistry applications?

Key findings :

- Cis vs. trans configurations : The cis-azetidine isomer exhibits higher binding affinity to kinase targets (e.g., Kd = 2.3 nM vs. 45 nM for trans) due to optimal spatial alignment with hydrophobic pockets .

- Methodological validation : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assess activity differences .

Q. What in silico tools are recommended for predicting the interaction of this compound with biological targets like enzymes or receptors?

Approaches :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding sites in kinases, leveraging the isothiocyanate’s electrophilicity for covalent interactions .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How can researchers mitigate instability of the isothiocyanate group during long-term storage or in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.